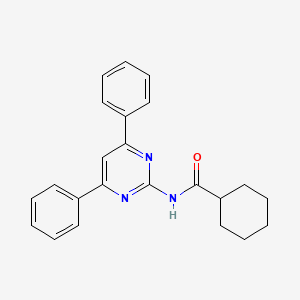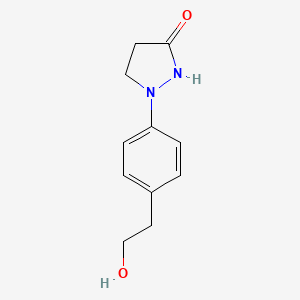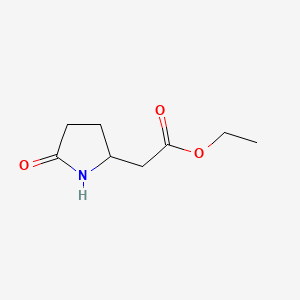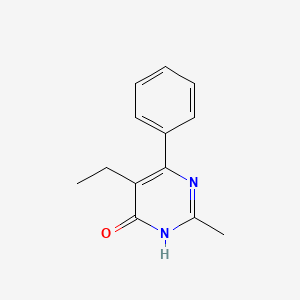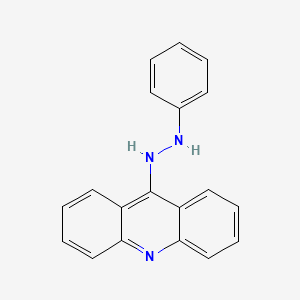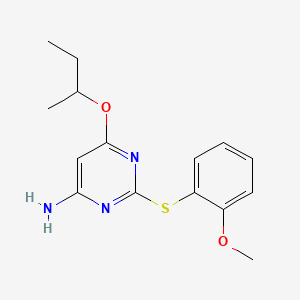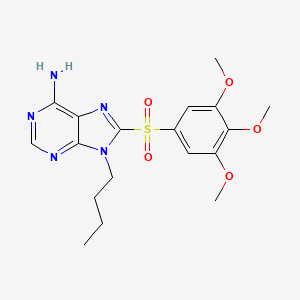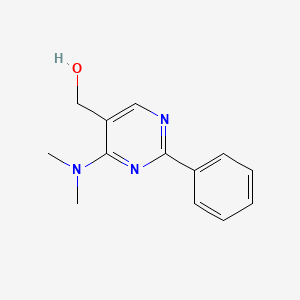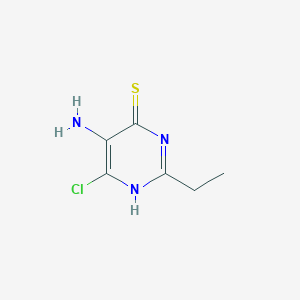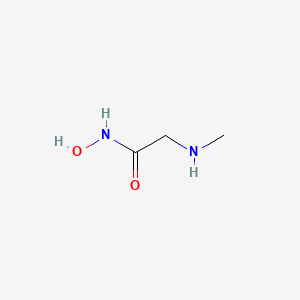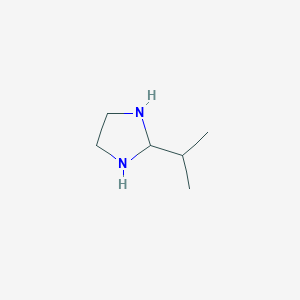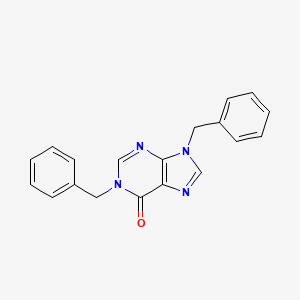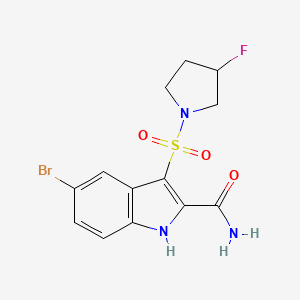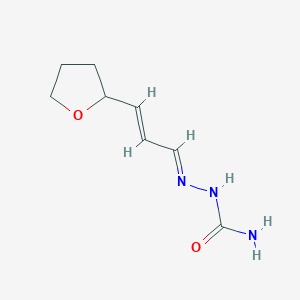
2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide is an organic compound with the molecular formula C₈H₁₃N₃O₂ It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide typically involves multiple steps:
Formation of Tetrahydrofuran Derivative: The starting material, tetrahydrofuran, undergoes functionalization to introduce the allylidene group.
Hydrazinecarboxamide Introduction: The functionalized tetrahydrofuran derivative is then reacted with hydrazinecarboxamide under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with unique properties, such as polymers or resins.
Mecanismo De Acción
The mechanism by which 2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tetrahydrofuran-2-yl)acetonitrile: This compound shares the tetrahydrofuran ring but has a different functional group.
2-(Tetrahydrofuran-2-yl)ethanol: Another similar compound with a hydroxyl group instead of the hydrazinecarboxamide moiety.
Uniqueness
2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide is unique due to the presence of both the tetrahydrofuran ring and the hydrazinecarboxamide group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
[(E)-[(E)-3-(oxolan-2-yl)prop-2-enylidene]amino]urea |
InChI |
InChI=1S/C8H13N3O2/c9-8(12)11-10-5-1-3-7-4-2-6-13-7/h1,3,5,7H,2,4,6H2,(H3,9,11,12)/b3-1+,10-5+ |
Clave InChI |
NECGLWIPWCQCPF-MZCGDCDISA-N |
SMILES isomérico |
C1CC(OC1)/C=C/C=N/NC(=O)N |
SMILES canónico |
C1CC(OC1)C=CC=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



